![molecular formula C22H29ClN2O B14367894 N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea CAS No. 91833-95-3](/img/structure/B14367894.png)
N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chlorophenyl group, a phenylbutan group, and a propylurea group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea typically involves the reaction of 2-chlorophenylethylamine with 2-phenylbutan-2-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of reduced phenylbutan derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-methylurea
- N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-ethylurea
- N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-butylurea
Uniqueness
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
91833-95-3 |
|---|---|
Molekularformel |
C22H29ClN2O |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
1-[1-(2-chlorophenyl)ethyl]-3-(2-phenylbutan-2-yl)-1-propylurea |
InChI |
InChI=1S/C22H29ClN2O/c1-5-16-25(17(3)19-14-10-11-15-20(19)23)21(26)24-22(4,6-2)18-12-8-7-9-13-18/h7-15,17H,5-6,16H2,1-4H3,(H,24,26) |
InChI-Schlüssel |
SXYQNQDHBHTDDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C(C)C1=CC=CC=C1Cl)C(=O)NC(C)(CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


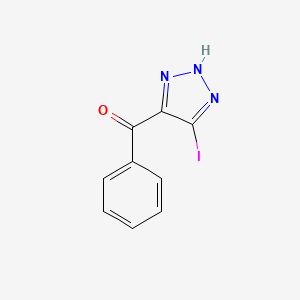
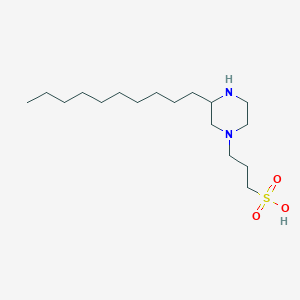
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
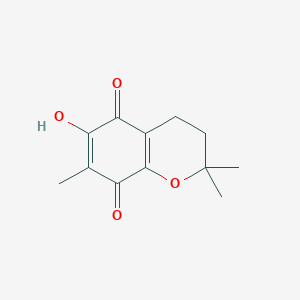
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)

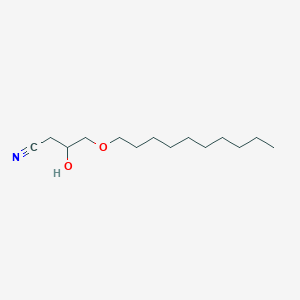

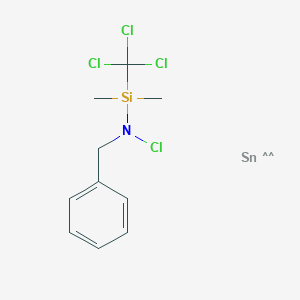
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
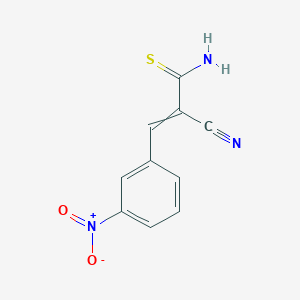
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
